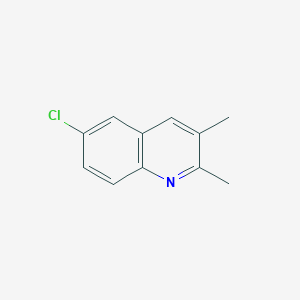

6-Chloro-2,3-dimethylquinoline

Description

Contextual Overview of Quinoline (B57606) Chemistry and Significance

Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structure serves as the core for a vast array of molecules that are fundamental to various scientific fields. researchgate.nettandfonline.com

The history of quinoline research dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govorientjchem.org A significant milestone occurred in 1842 when Charles Gerhardt obtained a related compound through the distillation of the alkaloid quinine. wikipedia.org The development of synthetic methods, such as the Skraup synthesis in 1880, was a pivotal moment, allowing for the laboratory preparation of quinoline from simpler precursors like aniline (B41778) and glycerol. nih.goviipseries.org This opened the door for systematic investigation and the creation of a multitude of derivatives. Over the decades, numerous other named reactions for quinoline synthesis have been developed, including the Doebner-von Miller, Friedländer, and Combes methods, each offering different pathways to substituted quinolines. wikipedia.orgiipseries.orgbohrium.com This evolution from extraction to targeted synthesis has propelled quinoline chemistry into a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov

Table 1: Key Historical Milestones in Quinoline Research

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1834 | First isolation of quinoline from coal tar. nih.govorientjchem.org | Friedlieb Ferdinand Runge | Discovery of the core quinoline heterocycle. |

| 1842 | Synthesis of a quinoline-like compound from quinine. wikipedia.org | Charles Gerhardt | Linked the quinoline structure to natural alkaloids. |

| 1880 | Development of the Skraup synthesis. nih.goviipseries.org | Zdenko Hans Skraup | Provided a general and accessible method for quinoline synthesis. |

| 1882 | The Friedländer synthesis is published. iipseries.org | Paul Friedländer | Offered a versatile route to substituted quinolines from o-aminoaryl aldehydes or ketones. |

| 1940s | Introduction of synthetic quinoline antimalarials like chloroquine. globalresearchonline.net | Various | Demonstrated the significant therapeutic potential of synthetic quinoline derivatives. |

The strategic placement of halogen and methyl substituents on the quinoline core profoundly influences the molecule's electronic properties, reactivity, and steric profile. nih.gov Halogenation, particularly with chlorine, is a key modification in synthetic chemistry. The introduction of a chlorine atom can alter the electron distribution of the quinoline ring system, influencing its reactivity in subsequent reactions and serving as a handle for further functionalization through cross-coupling reactions. semanticscholar.orgresearchgate.net Halogenated quinolines are recognized as important intermediates and scaffolds in the synthesis of complex molecules. researchgate.netrasayanjournal.co.in

Methyl groups, while seemingly simple, also play a crucial role. They can introduce steric hindrance, which may direct the regioselectivity of certain reactions. Furthermore, the methyl groups themselves can be sites for chemical modification. researchgate.net The presence of both chloro and methyl groups on the same quinoline skeleton, as in 6-Chloro-2,3-dimethylquinoline, creates a unique combination of electronic and steric effects, making it a valuable substrate for synthetic exploration. nih.gov

The specific substitution pattern of this compound presents a compelling case for dedicated research. The chlorine at the 6-position activates the molecule for certain nucleophilic substitutions and provides a site for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. researchgate.net The methyl groups at the 2- and 3-positions introduce steric bulk around the nitrogen-containing ring, which can influence the molecule's conformational preferences and the accessibility of different reaction sites. This unique combination of features makes this compound an interesting building block for constructing novel polysubstituted quinoline derivatives that might not be easily accessible through other synthetic routes. Its structure serves as a platform to study the interplay between electronic effects from the halogen and steric effects from the methyl groups, contributing to a deeper understanding of quinoline reactivity.

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by its potential as a versatile intermediate in organic synthesis. The objectives focus on mapping its reactivity and leveraging its unique structure to develop new synthetic methods.

While the synthesis of quinolines is well-established, the specific reactivity of polysubstituted derivatives like this compound remains a landscape with unexplored territories. researchgate.net The interaction between the electron-withdrawing chloro group and the electron-donating methyl groups creates a nuanced electronic environment that can lead to unexpected reactivity patterns in both electrophilic and nucleophilic substitution reactions. Research aims to systematically explore these reactions, including the potential for regioselective functionalization at other positions on the quinoline core. The steric hindrance provided by the 2,3-dimethyl substitution could also be exploited to control the stereochemical outcome of reactions, an area ripe for investigation.

A key objective of studying this compound is to utilize it as a foundational component in the development of new synthetic methodologies. bohrium.comacs.org Its structure is amenable to various modern synthetic transformations. For instance, the chloro group is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Developing efficient protocols for these reactions using this specific substrate could provide access to a diverse library of novel 2,3,6-trisubstituted quinolines. acs.org Furthermore, the compound can serve as a starting material for creating more complex fused heterocyclic systems. tandfonline.comorientjchem.org Research in this area seeks to establish efficient, high-yield synthetic routes that leverage the unique reactivity of this compound to build molecular complexity. nih.govresearchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClN |

| Molar Mass | 191.66 g/mol |

| Appearance | Solid (typical) |

| Substitution Pattern | Chlorine at C6, Methyl at C2, Methyl at C3 |

Opportunities for Advanced Structural and Mechanistic Elucidation

While the fundamental structure of this compound is known, there remain significant opportunities for more profound structural and mechanistic understanding through advanced analytical techniques.

Spectroscopic and Crystallographic Analysis:

Advanced spectroscopic methods are crucial for a detailed characterization of this compound and its derivatives. Techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for confirming the positions of substituents on the quinoline ring. researchgate.net Further elucidation of its three-dimensional structure and intermolecular interactions can be achieved through X-ray crystallography. nih.govrasayanjournal.co.in Such studies provide precise data on bond lengths, bond angles, and crystal packing, which are essential for understanding the compound's physical properties and reactivity. For instance, crystallographic analysis of related chlorinated quinolines has revealed a preference for monoclinic crystal systems and has provided insights into intermolecular interactions like C-H⋯Cl and C-H⋯N bonds that stabilize the crystal lattice. rasayanjournal.co.in

Computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to complement experimental data. researchgate.net DFT calculations can predict spectroscopic data (UV-Vis, NMR, IR, and Raman spectra), molecular electrostatic potential surfaces, and frontier molecular orbital characteristics. researchgate.net These theoretical investigations can help rationalize the observed chemical reactivity and biological activity, and guide the design of new derivatives with enhanced properties.

Reaction Mechanism Studies:

The chemical reactivity of this compound presents several avenues for mechanistic investigation. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. Mechanistic studies of these substitution reactions, including kinetic analysis and the identification of intermediates, can lead to the development of more efficient and selective synthetic protocols.

Furthermore, the methyl groups at the C2 and C3 positions can also participate in various reactions, although they are generally less reactive than the chloro substituent. The hydrogenation of the quinoline ring is a key transformation, and mechanistic studies have revealed that it can proceed through a 1,4-hydride addition, followed by isomerization and a 1,2-hydride addition. dicp.ac.cn Understanding the intricate details of these reaction pathways is crucial for controlling the stereoselectivity of such transformations.

Relevance to Fundamental Chemical and Biological Discoveries

The study of this compound and its derivatives extends beyond its intrinsic properties, contributing to broader advancements in chemistry and biology.

A Scaffold for Drug Discovery:

The quinoline core is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. orientjchem.orgrsc.org this compound serves as a valuable starting material for the synthesis of novel bioactive molecules. The presence of the chlorine atom provides a handle for further chemical modification, enabling the creation of libraries of derivatives for high-throughput screening.

Research has shown that quinoline derivatives can exhibit significant biological activities. For example, they have been investigated as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis in cancer cells. nih.gov Additionally, quinoline-based compounds have shown promise as antimicrobial agents by targeting bacterial DNA gyrase and topoisomerase IV. The specific substitution pattern of this compound can influence the potency and selectivity of these biological activities. For instance, the presence of a halogen at the C-6 position of the quinoline ring has been shown to enhance inhibitory activity against Mycobacterium tuberculosis.

Probing Biological Pathways:

The development of potent and selective inhibitors based on the this compound scaffold can provide valuable tools for chemical biology. These molecules can be used to probe the function of specific enzymes and signaling pathways in living systems. For example, quinoline derivatives have been developed as inhibitors of NF-κB inducing kinase (NIK), a key regulator in the non-classical NF-κB pathway implicated in autoimmune and inflammatory diseases. nih.gov By using such compounds, researchers can dissect the complex roles of these pathways in health and disease, potentially leading to the identification of new therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-9-6-10(12)3-4-11(9)13-8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFECZSOVQYAMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The synthesis of the quinoline core has a rich history, with several named reactions forming the bedrock of classical approaches. These methods are often complemented and, in some cases, supplanted by modern transition metal-catalyzed and multicomponent reactions that offer greater efficiency and molecular diversity.

Adaptations of Friedländer, Skraup, and Pfitzinger Cyclizations for 6-Chloro-2,3-dimethylquinoline Synthesis

Friedländer Synthesis: This classical method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically under acid or base catalysis. alfa-chemistry.comwikipedia.org For the synthesis of this compound, the logical precursors would be 2-amino-5-chlorobenzaldehyde (B1272629) and butan-2-one.

The reaction mechanism is believed to proceed through an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Alternatively, under certain conditions, the reaction may initiate with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type condensation. wikipedia.org

| Catalyst Type | Typical Catalysts | Reaction Conditions |

| Acidic | Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine, Lewis acids | Varies depending on the catalyst, can include heating |

| Basic | Sodium hydroxide, Potassium hydroxide | Typically involves heating in a suitable solvent |

Skraup Synthesis: The Skraup synthesis is a robust method for producing quinolines, characteristically involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org To synthesize this compound via this route, 4-chloroaniline (B138754) would be the starting aniline. The glycerol, in the presence of concentrated sulfuric acid, dehydrates to form acrolein in situ. A subsequent Michael addition of the aniline to the acrolein, followed by cyclization and oxidation, yields the quinoline core. iipseries.org To achieve the 2,3-dimethyl substitution pattern, a modification of the Skraup reaction, known as the Doebner-von Miller reaction, would be necessary, employing crotonaldehyde (B89634) (generated in situ from precursors) instead of glycerol. iipseries.org

The reaction is notoriously vigorous, and careful control of reaction conditions is crucial. wikipedia.org

Pfitzinger Synthesis: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.org For the synthesis of a precursor to this compound, 5-chloroisatin (B99725) would be reacted with methyl ethyl ketone. The initial step involves the base-catalyzed hydrolysis of the isatin to an isatoic acid derivative, which then condenses with the ketone. Subsequent cyclization and dehydration afford the quinoline ring. The resulting carboxylic acid at the 4-position would then need to be removed in a separate decarboxylation step.

Modern Transition Metal-Catalyzed Coupling Reactions for Quinoline Scaffolds

Modern synthetic chemistry has seen a surge in the application of transition metal catalysts for the construction of heterocyclic systems, including quinolines. These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated quinolines. While not a direct method for the synthesis of the quinoline core itself, these reactions are crucial for introducing substituents onto a pre-existing halogenated quinoline scaffold. For instance, a 6-chloroquinoline (B1265530) derivative could be further functionalized at other positions using reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce alkyl or aryl groups. The catalytic cycle for these reactions typically involves oxidative addition of the haloquinoline to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Copper-catalyzed reactions have emerged as a versatile alternative for the synthesis of quinolines. These methods can involve various strategies, including the cyclization of appropriately substituted anilines and alkynes or the coupling of o-haloanilines with carbonyl compounds followed by intramolecular cyclization. The mechanisms of these reactions can be diverse, often involving copper-acetylide intermediates or copper-catalyzed C-N bond formation followed by condensation and cyclization.

Multicomponent Reactions (MCRs) for Diversified Quinoline Structures

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of quinoline derivatives. These reactions often proceed through a cascade of events, forming multiple bonds in a sequential manner. While a specific MCR for the direct synthesis of this compound is not prominently reported, the general strategies could be adapted. For example, a reaction involving a substituted aniline (like 4-chloroaniline), an aldehyde, and an alkyne could potentially be tailored to yield the desired product.

Specific Routes for this compound and its Precursors

While general methodologies provide a framework, the specific synthesis of this compound often requires careful selection of precursors and optimization of reaction conditions.

The synthesis of key precursors is a critical first step. For instance, 2-amino-5-chlorobenzaldehyde, a crucial starting material for the Friedländer synthesis, can be prepared from 2-amino-5-chlorobenzophenone (B30270) through various synthetic transformations. google.com Similarly, 5-chloroisatin, the precursor for the Pfitzinger synthesis, can be synthesized from 4-chloroaniline.

Regioselective Chlorination Strategies on Quinoline Systems

Direct chlorination of an existing 2,3-dimethylquinoline (B161893) ring is often challenging, as it can lead to a mixture of isomers and is difficult to control. Therefore, the most effective and widely employed strategy for synthesizing the 6-chloro derivative is to utilize a chlorinated precursor. The synthesis commences with an aniline that already possesses a chlorine atom at the desired position.

For this compound, the key starting material is 4-chloroaniline . In this approach, the position of the chloro-substituent on the final quinoline ring is predetermined, ensuring unequivocal regioselectivity. Classic quinoline annulation reactions, such as the Doebner-von Miller synthesis, are then used to build the second, nitrogen-containing ring onto the 4-chloroaniline base. jptcp.comnih.gov This strategy bypasses the need for a separate, often non-selective, chlorination step on the quinoline heterocycle itself.

Introduction of Methyl Groups at C2 and C3 Positions

With the chlorine atom fixed at the C6 position by the choice of aniline, the introduction of the two methyl groups at the C2 and C3 positions is controlled by the selection of the second reactant. The Doebner-von Miller reaction is particularly well-suited for this, as it involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov

To achieve the 2,3-dimethyl substitution pattern, an α,β-unsaturated ketone or aldehyde with the appropriate methyl group placement is required. A suitable precursor could be tiglaldehyde (2-methyl-2-butenal) or an α,β-unsaturated ketone like 3-methyl-3-penten-2-one . These unsaturated carbonyls can also be generated in situ through an acid-catalyzed aldol condensation of smaller carbonyl compounds, such as a mixture of acetaldehyde (B116499) and propionaldehyde, which then react with the 4-chloroaniline. wikipedia.org The structure of this carbonyl reactant directly translates to the substitution pattern on the newly formed pyridine (B92270) ring portion of the quinoline molecule.

| Component | Role in Synthesis | Resulting Feature in Product |

| 4-Chloroaniline | Benzene (B151609) ring and nitrogen source | 6-Chloro substitution |

| α,β-Unsaturated Carbonyl | Pyridine ring precursor | 2,3-Dimethyl substitution |

Optimization of Reaction Conditions and Yields

The efficiency and yield of quinoline syntheses like the Doebner-von Miller reaction are highly dependent on the reaction conditions. nih.gov Optimization involves careful selection of catalysts, temperature, and reaction medium. Originally, these reactions were known for harsh conditions and low yields due to the acid-catalyzed polymerization of the carbonyl substrate. nih.gov

Modern modifications have significantly improved outcomes. Key parameters for optimization include:

Catalyst: The reaction is catalyzed by strong Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., tin tetrachloride, scandium(III) triflate). wikipedia.orgslideshare.net Polyphosphoric acid (PPA) is also a common and effective catalyst and dehydrating agent for the cyclization step. wikipedia.org

Oxidizing Agent: The final step of the synthesis requires the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. youtube.com Traditional oxidants include arsenic pentoxide or nitrobenzene, but recent efforts focus on greener alternatives like air or oxygen. nih.govnih.gov

Solvent and Temperature: Reactions are typically run at elevated temperatures (100–150°C). slideshare.net The use of alternative energy sources like microwave irradiation has been shown to reduce reaction times and increase yields. nih.gov Furthermore, employing ionic liquids as the reaction medium can also enhance efficiency. nih.gov

| Parameter | Traditional Conditions | Modern/Optimized Conditions |

| Catalyst | Concentrated H₂SO₄ or HCl iipseries.org | Lewis acids (SnCl₄), PPA, solid acids wikipedia.orgnih.govwikipedia.org |

| Oxidant | Arsenic pentoxide, Nitrobenzene nih.gov | Air (O₂), Hydrogen Peroxide nih.gov |

| Heating | Conventional heating (reflux) slideshare.net | Microwave irradiation nih.gov |

| Medium | Strong acid / high-boiling solvents googleapis.com | Ionic liquids, solvent-free conditions nih.gov |

Mechanistic Investigations of Synthetic Transformations

The mechanism of classic quinoline syntheses has been a subject of study and debate, with modern analyses providing a clearer picture of the reaction pathways. nih.gov

Detailed Reaction Pathway Analysis and Intermediate Identification

The Doebner-von Miller synthesis of this compound from 4-chloroaniline and an appropriate α,β-unsaturated carbonyl proceeds through a well-established sequence of steps:

Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition of the amino group of 4-chloroaniline to the α,β-unsaturated carbonyl compound. youtube.com

Carbonyl Condensation: The resulting amino-ketone or amino-aldehyde undergoes an intramolecular condensation, where the amino group reacts with the carbonyl to form a cyclic hemiaminal. A Schiff base/imine intermediate is also possible.

Cyclization: Under strong acid catalysis, an intramolecular electrophilic aromatic substitution occurs. The electron-rich benzene ring attacks a protonated carbonyl or imine, leading to the closure of the second ring. wikipedia.org

Dehydration: The cyclic intermediate is then dehydrated to form a 1,2-dihydroquinoline (B8789712) derivative. wikipedia.org

Oxidation: In the final step, the dihydroquinoline intermediate is oxidized to yield the stable, aromatic this compound product. youtube.com

A proposed fragmentation-recombination mechanism, based on isotope scrambling experiments, suggests that the initial adduct of the aniline and the enone can fragment into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.orgnih.gov

Role of Catalysts and Reagents in Directed Synthesis

Each component in the synthesis plays a crucial and specific role in directing the formation of the target molecule:

Acid Catalysts: Brønsted or Lewis acids are essential for several steps. They protonate the carbonyl group of the α,β-unsaturated reactant, activating it for the initial nucleophilic attack by the aniline. wikipedia.org They also catalyze the critical intramolecular cyclization and subsequent dehydration steps that form the heterocyclic ring system. iipseries.org

Aniline Precursor (4-chloroaniline): This reagent serves as the backbone of the benzene portion of the quinoline. The substituent on the aniline (chlorine at para-position) directly determines the substitution pattern on the resulting quinoline's benzenoid ring, ensuring the formation of the 6-chloro isomer.

Carbonyl Precursor (α,β-unsaturated carbonyl): This component is responsible for building the pyridine half of the quinoline. The specific arrangement of its carbon skeleton and substituents dictates the substitution pattern at positions C2, C3, and C4 of the final product.

Stereochemical and Regiochemical Control in Quinoline Annulation

Control over the molecular architecture is a key feature of these synthetic strategies.

Regiochemical Control: The regiochemistry of the final product is rigorously controlled by the choice of starting materials. The use of 4-chloroaniline ensures that the chlorine atom is placed exclusively at the 6-position of the quinoline ring system. Similarly, the structure of the α,β-unsaturated carbonyl partner dictates the placement of the methyl groups. For instance, the Combes synthesis, which uses a β-diketone, typically yields 2,4-disubstituted quinolines, while the Doebner-von Miller reaction is more versatile for other substitution patterns like the 2,3-disubstitution required here. jptcp.comwikipedia.org Studies have shown that both steric and electronic effects of substituents on the aniline and the carbonyl partner influence the rate and outcome of the annulation step, which is often the rate-determining step. wikipedia.org

Stereochemical Control: The final product, this compound, is an aromatic, planar molecule and does not possess any stereocenters. Therefore, stereochemical considerations are not relevant to the structure of the product itself. While some of the dihydroquinoline intermediates formed during the reaction pathway may contain chiral centers, the final oxidation step eliminates this chirality by creating the fully aromatic system.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is an area of growing interest aimed at reducing the environmental impact of chemical manufacturing. These principles focus on the development of environmentally benign synthetic protocols, maximizing atom economy, and utilizing sustainable catalysts and solvents.

Development of Environmentally Benign Synthetic Protocols

Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. In contrast, modern environmentally benign protocols aim to mitigate these issues through innovative approaches such as microwave-assisted and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the products. scienceijsar.commdpi.comnih.gov In the synthesis of quinoline derivatives, microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction and minimize the formation of byproducts. For instance, a study on the synthesis of 7-chloro-6-fluoro-2,4-dimethylquinoline, a structurally similar compound to this compound, demonstrated a significant reduction in reaction time from hours to minutes with improved yields when using microwave irradiation compared to conventional heating methods. scienceijsar.com This approach often allows for solvent-free reactions or the use of minimal amounts of greener solvents.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another environmentally friendly synthetic route. The phenomenon of acoustic cavitation, the formation, growth, and collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can enhance reaction rates and yields. mdpi.com Ultrasound-assisted synthesis of quinoline derivatives has been shown to be efficient, requiring shorter reaction times and often proceeding under milder conditions than conventional methods. sciensage.infonih.gov For example, the synthesis of various quinoline derivatives has been successfully achieved in an ethanol-water mixture, a greener solvent system, under ultrasound irradiation, offering high yields in significantly reduced time frames. sciensage.info

A comparative overview of conventional versus green synthetic protocols for quinoline derivatives is presented below:

| Feature | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Consumption | High | Low | Low |

| Solvent Use | Often requires high-boiling, toxic solvents | Minimal or solvent-free | Often uses greener solvents like water/ethanol |

| Yields | Variable | Generally high | Generally high |

| Byproduct Formation | Can be significant | Often reduced | Often reduced |

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy indicates a more sustainable process with less waste generation.

In the context of this compound synthesis, multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. MCRs involve the reaction of three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. This approach is inherently more efficient than multi-step syntheses that involve intermediate isolation and purification steps, which often lead to material loss.

The Friedländer annulation, a common method for quinoline synthesis, can be designed as a one-pot, multicomponent reaction. By carefully selecting the starting materials and catalysts, the synthesis of quinoline derivatives can proceed with high atom economy. The use of efficient catalysts in these reactions can further enhance their green credentials by enabling reactions to occur under milder conditions and with higher selectivity, thus minimizing waste.

Use of Sustainable Catalysts and Solvents

The choice of catalysts and solvents plays a crucial role in the environmental footprint of a synthetic process. Green chemistry encourages the use of catalysts that are recyclable, non-toxic, and highly efficient, as well as solvents that are benign and derived from renewable resources.

Sustainable Catalysts:

In recent years, there has been a shift away from traditional acid and base catalysts, which are often corrosive and difficult to handle, towards more sustainable alternatives.

FeCl₃·6H₂O: Ferric chloride hexahydrate has been demonstrated as an inexpensive, non-toxic, and environmentally benign catalyst for the synthesis of quinoline derivatives. tandfonline.comresearchgate.nettandfonline.com It can be used in water, a green solvent, and offers advantages such as mild reaction conditions, high yields, and the potential for catalyst recycling. tandfonline.comresearchgate.net

Ionic Liquids: Acidic ionic liquids have been employed as recyclable catalysts in the preparation of quinoline derivatives. google.com These salts, which are liquid at low temperatures, can act as both the catalyst and the solvent, simplifying the reaction workup and allowing for the recovery and reuse of the catalyst.

Nafion® NR50: This solid acid catalyst has been used in the environmentally friendly synthesis of substituted quinolines under microwave irradiation. mdpi.com Its solid nature allows for easy separation from the reaction mixture and potential for reuse.

Sustainable Solvents:

The use of volatile organic compounds (VOCs) as solvents in chemical synthesis is a major environmental concern. Green chemistry promotes the use of safer alternatives.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. The use of water as a solvent in quinoline synthesis, particularly in conjunction with catalysts like FeCl₃·6H₂O, represents a significant step towards a greener process. tandfonline.comresearchgate.net

Ethanol and Ethanol/Water Mixtures: Bio-ethanol is a renewable solvent that is less toxic than many traditional organic solvents. Its use, either alone or in mixtures with water, has been reported in the ultrasound-assisted synthesis of quinoline derivatives, providing an environmentally friendly reaction medium. sciensage.info

Solvent-Free Conditions: The ideal green synthesis would be one that is performed without any solvent. Microwave-assisted, solvent-free syntheses of quinoline derivatives have been reported, which significantly reduces waste and simplifies product purification. researchgate.net

The table below summarizes some green catalysts and solvents used in the synthesis of quinoline derivatives.

| Catalyst | Solvent | Advantages |

| FeCl₃·6H₂O | Water | Inexpensive, non-toxic, recyclable catalyst, green solvent. tandfonline.comresearchgate.net |

| Acidic Ionic Liquids | Ionic Liquid (as solvent) | Recyclable, dual catalyst/solvent role. google.com |

| Nafion® NR50 | Ethanol | Solid, reusable catalyst, green solvent. mdpi.com |

| N/A | Solvent-Free (Microwave) | No solvent waste, rapid reaction. researchgate.net |

| N/A | Ethanol/Water (Ultrasound) | Green solvent system, enhanced reaction rates. sciensage.info |

Advanced Spectroscopic and Structural Analysis

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis:No MS/MS spectra or analysis of fragmentation pathways could be found.

Until the synthesis and detailed spectroscopic characterization of 6-Chloro-2,3-dimethylquinoline are published in peer-reviewed scientific literature, a comprehensive and accurate article as outlined cannot be produced.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide detailed information about the vibrational modes of the molecule, allowing for the identification of functional groups and offering insights into the molecular framework.

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to specific stretching and bending modes of its constituent bonds. By analyzing analogous compounds like 6-chloroquinoline (B1265530) and various dimethylquinoline isomers, the characteristic frequencies can be assigned. dergipark.org.trspectrabase.com

The high-frequency region of the spectrum is dominated by C-H stretching vibrations from the aromatic quinoline (B57606) core and the two methyl groups. Aromatic C-H stretching modes typically appear in the range of 3100-3000 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups are expected between 2980-2870 cm⁻¹. dergipark.org.tr

The region from 1650 to 1400 cm⁻¹ is particularly informative, containing the skeletal vibrations of the quinoline ring, which involve complex C=C and C=N stretching modes. dergipark.org.tr These bands are characteristic of the heterocyclic aromatic system. Additionally, C-H bending vibrations of the methyl groups are found in this region.

In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are generally observed between 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. dergipark.org.tr The precise positions of these out-of-plane bands are sensitive to the substitution pattern on the benzene (B151609) ring. The stretching vibration of the C-Cl bond is typically recorded as a strong band in the 760-505 cm⁻¹ range. dergipark.org.tr

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | From the quinoline ring system. dergipark.org.tr |

| Methyl C-H Stretch | 2980 - 2870 | Asymmetric and symmetric vibrations. |

| C=C / C=N Stretch | 1650 - 1400 | Skeletal vibrations of the aromatic core. dergipark.org.tr |

| Methyl C-H Bend | 1470 - 1370 | Asymmetric and symmetric (umbrella) modes. |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Mixed with other ring modes. dergipark.org.tr |

| Aromatic C-H Out-of-Plane Bend | 1000 - 750 | Sensitive to substitution pattern. dergipark.org.tr |

| C-Cl Stretch | 760 - 505 | Characteristic of the chloro-substituent. dergipark.org.tr |

This table is generated based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones, providing information on the molecule's electronic structure and conjugation.

The UV-Vis spectrum of this compound is dictated by its aromatic quinoline core. The spectrum is expected to show multiple absorption bands arising from π→π* and n→π* electronic transitions. The π→π* transitions, involving the promotion of electrons within the delocalized π-system of the aromatic rings, are typically intense and appear at shorter wavelengths. The n→π* transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. These transitions are generally much weaker in intensity compared to π→π* transitions. The presence of these characteristic absorption bands confirms the aromatic nature and conjugated electronic system of the molecule. dergipark.org.trunesp.br

The electronic absorption spectrum of quinoline derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. unesp.br The position, intensity, and shape of the absorption bands can change when the solvent is varied. mdpi.com

For π→π* transitions, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths). This red shift occurs because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. unesp.br Conversely, n→π* transitions often exhibit a hypsochromic shift (a shift to shorter wavelengths) in polar solvents. This blue shift is because the non-bonding electrons of the nitrogen are stabilized by hydrogen bonding with protic solvents, which increases the energy required for the transition. researchgate.net Studying these solvent-induced shifts provides valuable insight into the nature of the electronic transitions and the change in dipole moment upon excitation. unesp.br

Table 2: General Solvent Effects on Electronic Transitions in Quinoline Derivatives

| Solvent Type | Polarity | Effect on π→π* Transition | Effect on n→π* Transition |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | Reference λmax | Reference λmax |

| Polar Aprotic (e.g., DMSO) | High | Bathochromic Shift (Red Shift) unesp.br | Minor Shift |

| Polar Protic (e.g., Ethanol) | High | Bathochromic Shift (Red Shift) | Hypsochromic Shift (Blue Shift) researchgate.net |

This table illustrates general trends observed for quinoline derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and details about intermolecular interactions in the solid state.

While specific crystallographic data for this compound was not found, detailed structural information is available for its isomer, 4-Chloro-2,5-dimethylquinoline. researchgate.netnih.gov The analysis of this closely related structure provides a strong model for the expected solid-state characteristics of this compound.

The study of 4-Chloro-2,5-dimethylquinoline reveals that the molecule is essentially planar. researchgate.netnih.gov It crystallizes in a monoclinic system with the space group P2₁/c. researchgate.netnih.gov In the crystal lattice, the planar molecules are organized in stacks, with significant π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov It is highly probable that this compound also adopts a planar conformation and exhibits similar stacking arrangements in its crystal structure, driven by intermolecular forces to achieve a stable packing.

Table 3: Crystal Data for the Isomer 4-Chloro-2,5-dimethylquinoline

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₀ClN | nih.gov |

| Molecular Weight | 190.66 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.9534 (9) | nih.gov |

| b (Å) | 13.0762 (14) | nih.gov |

| c (Å) | 10.4306 (11) | nih.gov |

| β (°) | 99.239 (8) | nih.gov |

| Volume (ų) | 936.09 (19) | nih.gov |

| Z (Molecules/Unit Cell) | 4 | nih.gov |

Data presented is for the isomer 4-Chloro-2,5-dimethylquinoline as a proxy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-chloroquinoline |

| 2,6-dimethylquinoline |

Determination of Absolute Configuration and Crystal Packing

The concept of absolute configuration is only applicable to chiral molecules. As this compound does not possess a stereocenter, it is an achiral molecule, and thus, the determination of absolute configuration is not relevant.

While a single-crystal X-ray analysis for this compound has not been reported, the crystal structures of analogous chloro-dimethyl-quinolines provide a robust framework for understanding its likely packing motifs. A pertinent example is 4-Chloro-2,5-dimethylquinoline , which crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net In this structure, the molecules, which are nearly planar, are organized into stacks that extend along the a-axis. nih.govresearchgate.net This stacking is characterized by alternating distances between the centroids of the quinoline ring systems, measured at 3.649(1) Å and 3.778(1) Å. nih.govresearchgate.net This arrangement suggests that π-π stacking interactions are a dominant feature in the crystal packing.

Another informative analog, Ethyl 2-chloro-6-methylquinoline-3-carboxylate , crystallizes in the triclinic system. nih.gov Its crystal packing is described as forming double layers, which also prominently feature π-π stacking interactions with centroid-centroid distances between aromatic rings starting from 3.6774(9) Å. nih.gov The crystallographic data for these and other related compounds illustrate how chloro- and methyl-substituted quinolines typically assemble in the solid state.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| 4-Chloro-2,5-dimethylquinoline | C₁₁H₁₀ClN | Monoclinic | P2₁/c | a = 6.9534(9) Å b = 13.0762(14) Å c = 10.4306(11) Å β = 99.239(8)° | nih.govresearchgate.net |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | Pī | a = 6.0391(5) Å b = 7.2986(6) Å c = 13.4323(12) Å α = 98.238(6)°, β = 90.123(5)°, γ = 96.429(6)° | nih.gov |

| 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline | C₁₂H₁₂ClNO | Monoclinic | P2₁/c | a = 17.4492(12) Å b = 4.6271(2) Å c = 14.3773(7) Å β = 113.297(7)° | nih.gov |

Analysis of Intermolecular Interactions (e.g., C-H...Cl, C-H...N, C-H...π)

The supramolecular assembly of chloroquinoline derivatives in the solid state is governed by a network of weak intermolecular interactions. The presence of the chlorine atom, the nitrogen atom of the quinoline ring, and the aromatic system itself creates multiple sites for hydrogen bonding and other non-covalent contacts.

C-H...N Interactions : The nitrogen atom in the quinoline ring is a hydrogen bond acceptor and can participate in C-H...N interactions. For instance, in the crystal structure of ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, the packing is stabilized in part by C-H...N interactions, which contribute to the formation of the three-dimensional crystal structure. nih.gov

C-H...π and π-π Interactions : Aromatic π-π stacking is a key stabilizing force in the crystal packing of many quinoline derivatives. As noted in the structure of 4-Chloro-2,5-dimethylquinoline, the molecules are arranged in stacks with significant π-π overlap. nih.govresearchgate.net Similarly, the packing in ethyl 2-chloro-6-methylquinoline-3-carboxylate is characterized by π-π stacking that generates molecular sheets. nih.gov In addition to direct ring stacking, C-H...π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed and contribute to crystal cohesion. nih.gov

| Interaction Type | Description | Example Compound(s) | Geometric Parameters / Role | Ref. |

|---|---|---|---|---|

| C-H...Cl | Weak hydrogen bond between a C-H donor and a chlorine acceptor. | Substituted 2-chloroquinolines | Contributes to the formation of molecular chains and networks. | ias.ac.inresearchgate.net |

| C-H...N | Weak hydrogen bond with the quinoline nitrogen as the acceptor. | Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate | Stabilizes the overall crystal packing. | nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 4-Chloro-2,5-dimethylquinoline; Ethyl 2-chloro-6-methylquinoline-3-carboxylate | Leads to stacked arrangements with centroid-centroid distances of ~3.6-3.8 Å. | nih.govresearchgate.netnih.gov |

| C-H...π | Interaction of a C-H bond with the π-system of the quinoline ring. | Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate | Provides additional stabilization to the crystal lattice. | nih.gov |

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physicochemical properties. A comprehensive search of the scientific literature revealed no specific studies focused on the polymorphism of this compound or its closely related structural analogs. Therefore, the existence of polymorphs for this compound remains an open area for future investigation.

Electrophilic Aromatic Substitution Reactions

The quinoline nucleus is generally less reactive towards electrophilic attack than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two electron-donating methyl groups in this compound enhances the electron density of the carbocyclic ring, thereby facilitating electrophilic substitution. The chlorine atom at the 6-position, being an ortho-, para-director, further influences the regiochemical outcome of these reactions.

Nitration and Sulfonation at the Quinoline Nucleus

While specific studies on the nitration and sulfonation of this compound are not extensively documented in readily available literature, the nitration of related quinoline derivatives provides insight into the expected reactivity. For instance, the nitration of 7-methylquinoline has been shown to selectively yield 7-methyl-8-nitroquinoline. This suggests that electrophilic attack is favored at the positions activated by the methyl group and directed by the quinoline nitrogen. In the case of this compound, nitration is anticipated to occur on the benzene ring portion of the quinoline nucleus.

Regioselectivity Influenced by Chloro and Methyl Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined directing effects of the chloro and methyl substituents. The chlorine atom at the 6-position directs incoming electrophiles to the 5- and 7-positions. The methyl groups at the 2- and 3-positions primarily activate the heterocyclic ring, but their electronic influence can extend to the carbocyclic ring.

Considering the directing effects, electrophilic attack is most likely to occur at the 5- or 8-position. The 5-position is ortho to the chloro group and meta to the nitrogen's deactivating influence, while the 8-position is para to the chloro group and also influenced by the heterocyclic ring. The precise outcome of electrophilic substitution reactions, such as nitration and sulfonation, would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than chloro groups at the 2- or 4-positions. The reaction proceeds through an addition-elimination mechanism, and its feasibility is influenced by the nature of the nucleophile and the reaction conditions.

Amine and Thiol Replacements

The displacement of the 6-chloro substituent by amine and thiol nucleophiles is a potential pathway for the synthesis of novel quinoline derivatives. While direct experimental data for this compound is scarce, studies on other chloroquinolines demonstrate the viability of these reactions. For instance, the nucleophilic aromatic substitution between heteroaryl halides and thiols is known to proceed smoothly in the presence of a base like potassium carbonate. Similarly, the reaction of chloroquinolines with amines can lead to the formation of the corresponding amino-substituted quinolines. However, these reactions often require elevated temperatures and may be subject to side reactions if the amine itself is a good nucleophile, potentially leading to multiple substitutions.

Oxygen and Sulfur Nucleophile Reactivity

Oxygen and sulfur nucleophiles can also displace the chlorine atom in this compound. Reactions with alkoxides or phenoxides would yield the corresponding ether derivatives, while reactions with thiolates would produce thioethers. The reactivity of these nucleophiles is dependent on their basicity and the solvent used. Stronger nucleophiles and polar aprotic solvents generally favor the SNAr reaction.

Reactions Involving Methyl Groups

The methyl groups at the 2- and 3-positions of the quinoline ring are potential sites for various chemical transformations. The 2-methyl group (quinaldine analogue) is particularly activated due to its position adjacent to the nitrogen atom, making its protons acidic and susceptible to deprotonation.

Reactions such as condensation with aldehydes and ketones can occur at the 2-methyl group after deprotonation with a strong base. This reactivity allows for the extension of the carbon skeleton and the synthesis of more complex quinoline derivatives. Additionally, the methyl groups can undergo oxidation to the corresponding carboxylic acids under strong oxidizing conditions. The formation of quinoline-N-oxides by oxidation of the quinoline nitrogen can further activate the 2-methyl group towards various transformations.

An in-depth examination of the chemical behavior of this compound reveals a versatile scaffold for synthetic modification. The compound's reactivity is characterized by the interplay of its substituted quinoline core and the attached methyl groups, offering pathways for derivatization through side-chain functionalization, condensation reactions, cycloadditions, and redox processes. This article explores the chemical reactivity and derivatization studies of this compound, focusing on key transformations that enable the synthesis of novel and complex molecular architectures.

Mechanistic Biological Studies in Vitro and Target Focused

Mechanistic Insights from Biological Assays (e.g., Molecular Probes)dergipark.org.tr

A chemical probe is a small molecule used to study and manipulate biological systems, characterized by high affinity and selectivity for its target. nih.gov To qualify as a chemical probe, a compound should ideally exhibit an affinity below 100 nM for its primary target and at least a tenfold selectivity against related targets. nih.gov

While 6-Chloro-2,3-dimethylquinoline itself has not been extensively documented as a chemical probe, the foundational 6-chloroquinoline (B1265530) structure has been the subject of detailed spectroscopic and electronic analysis to understand its reactive nature. dergipark.org.tr Such fundamental studies are crucial precursors to developing more complex derivatives for specific biological applications. For instance, a structurally related compound, 6-Chloro-5,7-dimethylquinolin-3-amine, is known to be investigated for its potential biological activities, with a proposed mechanism of action involving the inhibition of enzymes like DNA gyrase and topoisomerase IV, which disrupts DNA replication. This mode of action is common among quinoline (B57606) derivatives and highlights the potential for this chemical class to be developed into selective probes for studying nucleic acid metabolism.

The investigation of quinoline derivatives in model organisms provides valuable insights into their biological mechanisms. While direct studies on this compound are limited, research on analogous compounds demonstrates the utility of this approach. For example, the zebrafish (Danio rerio) model has been employed to study the in vivo effects of complex quinoline derivatives. nih.gov In these studies, a unique biological activity causing sudden inactivity in embryo movement was observed. nih.gov Further investigation revealed that this effect was due to the blocking of sodium channels in neurons, leading to a temporary anesthetic effect. nih.gov This use of a whole-organism model system allows researchers to connect a compound's structure to a specific physiological mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies for Understanding Mechanistic Determinantsgeorgiasouthern.edunih.gov

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to determine how the chemical structure of a compound influences its biological activity. nih.gov Even minor modifications to a molecule, such as the number and position of substituents, can significantly alter its electronic charge distribution, polarity, and lipophilicity, thereby impacting its biological effects. nih.gov

Although comprehensive SAR studies specifically on this compound are not widely published, extensive research on the closely related 6-chloro-2-arylvinylquinoline series offers significant insights into the role of the 6-chloroquinoline core in determining biological activity, particularly against Plasmodium falciparum, the parasite responsible for malaria.

Furthermore, modifications to the side chain at the C4 position also significantly impact activity. A notable loss of potency was observed when the dimethylaminoethylamine side chain was replaced with a dimethylaminobutyl group, suggesting that the shorter chain is preferred for this particular biological target.

| Compound | Substituent at C6 (R¹) | In Vitro Antiplasmodial Activity (EC₅₀, nM) against Dd2 strain |

|---|---|---|

| 47 | Cl | 37.0 ± 4.3 |

| 39 | MeO | 88.7 ± 2.3 |

| 44 | F | 82.6 ± 9.4 |

Data adapted from a study on 2-arylvinylquinolines, demonstrating the superior activity of the 6-chloro substituted analog.

Based on SAR studies of related compounds, key pharmacophoric features necessary for the biological activity of the 6-chloroquinoline scaffold can be identified. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For the 6-chloro-2-arylvinylquinoline series, the following features are critical for antiplasmodial activity:

The 6-Chloroquinoline Core: The chlorinated quinoline ring system is the fundamental scaffold.

Chlorine Atom at C6: This specific halogen at this position is a crucial determinant of potency, proving superior to other substituents like fluorine or methoxy (B1213986) groups.

Arylvinyl Substituent at C2: The nature and substitution pattern of the arylvinyl group at the C2 position significantly modulate the activity.

Amino Side Chain at C4: The length and composition of the side chain at the C4 position are important for target interaction, with a dimethylaminoethylamine chain being optimal in the studied series.

These features collectively define the structural requirements for this class of compounds to effectively interact with their molecular target within the Plasmodium falciparum parasite.

Applications in Advanced Research Contexts

Use as a Chemical Reagent or Building Block in Organic Synthesis

The reactivity of the 6-Chloro-2,3-dimethylquinoline scaffold, characterized by the presence of a halogenated benzene (B151609) ring fused to a dimethyl-substituted pyridine (B92270) ring, makes it a versatile building block in synthetic organic chemistry. The chlorine atom at the 6-position and the methyl groups at the 2- and 3-positions serve as handles for further chemical modifications, allowing for the construction of more elaborate molecular structures.

The chloroquinoline core is a well-established precursor for creating complex, fused heterocyclic systems. The chlorine atom is susceptible to nucleophilic substitution reactions, and the methyl groups can potentially undergo condensation or oxidation reactions. This reactivity allows chemists to use this compound as a starting material to build larger, polycyclic molecules.

For instance, in analogous systems, 2-chloroquinoline (B121035) derivatives are key intermediates for various functional group inter-conversions and annulations. chemicalbook.comnih.gov One documented synthetic pathway involves the reaction of ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline (B1349681) to form a complex quinolinylquinoline derivative. nih.gov This demonstrates the principle of using a chloro-substituted quinoline (B57606) as a foundation for building larger, multi-ring systems. nih.gov Similarly, 2-chloroquinoline-3-carbaldehydes, which share the reactive chloroquinoline core, undergo cyclocondensation reactions with reagents like hydrazinecarbothioamide to yield fused quinolinyl-pyrazole structures. nih.gov These examples highlight the potential of the this compound scaffold to serve as a foundational element in the synthesis of novel and complex heterocyclic architectures. nih.govnih.gov

The quinoline moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with significant biological activity. nih.govnih.govresearchgate.net Functionalization of the quinoline ring at different positions can lead to a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govrsc.orgmdpi.com

The 6-chloro substitution is particularly relevant, as seen in the structure of chloroquine, a historically significant antimalarial drug. rsc.orgnih.gov Researchers often use the chloroquinoline core as a starting point for designing new therapeutic agents. nih.govnih.gov For example, novel series of 6-chloro-quinazolin derivatives have been synthesized and evaluated as potential antitumor agents, demonstrating the utility of the 6-chloro-heterocycle motif in developing compounds for biological screening. nih.gov The synthesis of such derivatives often involves using the chloro-substituted scaffold as an intermediate to be further functionalized, creating libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov Therefore, this compound represents a specific intermediate that can be employed to generate novel molecular scaffolds for investigation in chemical biology and drug discovery programs.

Exploration in Materials Science Research (Focus on Fundamental Properties)

The intrinsic electronic and structural characteristics of the quinoline ring system make its derivatives, including this compound, subjects of interest for fundamental research in materials science.

Quinoline and its derivatives are effective ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can coordinate to metal centers. researchgate.netchemimpex.com The resulting metal-quinoline complexes are explored for their catalytic activity in a variety of chemical transformations. researchgate.netmdpi.comnih.gov For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the function of catechol oxidase enzymes. mdpi.com The catalytic efficiency of such systems depends on both the metal ion and the chemical structure of the quinoline ligand. mdpi.com

The substituents on the quinoline ring, such as the chloro and methyl groups in this compound, can modulate the electronic properties and steric environment of the ligand. This tuning can influence the stability, reactivity, and selectivity of the corresponding metal complex. nih.gov By systematically varying ligands, researchers can develop novel catalytic systems for applications in asymmetric synthesis and other fine chemical production processes. researchgate.net A related complex, 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d] researchgate.netchemimpex.comoxazine, demonstrates versatile coordination modes with metals like zinc(II), highlighting the adaptability of chloroquinoline-based ligands. researchgate.net

The π-conjugated aromatic system of quinoline imparts photophysical properties that are of fundamental interest in materials science. Quinoline-based compounds are investigated for their applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) and solar cells, owing to their high thermal stability and electron-transporting capabilities. nih.gov The extensive delocalization of electrons in quinoline derivatives can also lead to unique optical properties, including high non-linearity, which is relevant for laser and optical storage applications. mdpi.com

Researchers study how different functional groups affect these properties. For example, the incorporation of quinoline derivatives into donor-acceptor π-conjugated systems is a strategy to enhance intramolecular charge transfer (ICT), which can result in a significant nonlinear optical (NLO) response. nih.gov Furthermore, quinoline moieties can be incorporated into polymer chains. A novel acrylate (B77674) monomer based on a 7-chloroquinoline (B30040) structure was synthesized and polymerized to study its properties, demonstrating the feasibility of integrating chloroquinoline units into macromolecules. nih.gov Such fundamental studies on how the 6-chloro and 2,3-dimethyl substitutions influence the electronic and photophysical properties of quinoline-containing polymers or materials are crucial for the rational design of new functional materials. researchgate.net

Role in Analytical Method Development (Research Tool)

In analytical chemistry, well-characterized and pure chemical compounds serve as essential research tools. This compound can function in this capacity in several ways. As a distinct chemical entity with a defined molecular weight and structure, it can be used as an analytical standard or reference material. This is crucial for the development and validation of analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), allowing for the accurate identification and quantification of the compound in complex mixtures.

Furthermore, substituted quinolines can act as reagents in analytical procedures. For example, 4-chloroquinoline (B167314) is noted for its use as a reagent in methods designed to detect and quantify other substances. chemimpex.com The specific spectroscopic properties of this compound, such as its unique UV-visible absorption or fluorescence emission spectrum, could be exploited for developing new analytical protocols. For instance, the interaction between a complex piperazine-linked 7-chloroquinoline-triazole conjugate and human serum albumin was studied using UV-Vis spectroscopy to analyze conformational changes in the protein, illustrating how chloroquinoline derivatives can be used as probes in biophysical analyses. mdpi.com

Data on Research Applications of the Chloroquinoline Scaffold

| Research Area | Application | Principle / Example | Relevant Analogs |

| Organic Synthesis | Precursor for Heterocycles | Serves as a building block for constructing fused polycyclic systems via nucleophilic substitution and cyclization reactions. nih.govnih.gov | 2-Chloroquinoline-3-carbaldehyde, Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate |

| Chemical Biology | Intermediate for Scaffolds | The chloroquinoline core is a privileged structure used to synthesize libraries of compounds for screening biological activity (e.g., antitumor). researchgate.netnih.gov | Chloroquine, 6-Chloro-quinazolin derivatives |

| Materials Science | Ligand in Catalysis | The quinoline nitrogen coordinates to metal centers (e.g., Copper) to form complexes that catalyze reactions like oxidation. mdpi.com | 2-Chloroquinoline-3-carbohydrazide |

| Materials Science | Optoelectronic Studies | The π-conjugated system provides electron-transport and photophysical properties studied for use in OLEDs and NLO materials. nih.govmdpi.com | Quinoline-carbazole compounds, Quinoline Schiff bases |

| Analytical Chemistry | Research Tool / Reagent | Can be used as a reference standard for method validation or as a reagent/probe in analytical or biophysical assays. chemimpex.commdpi.com | 4-Chloroquinoline, 7-Chloroquinoline-triazole conjugates |

Development of Chromatographic Methods for Quinoline Analysis

The separation and purification of quinoline derivatives are critical steps in their synthesis and analysis. Chromatographic techniques are indispensable tools for achieving high-purity compounds and for monitoring the progress of chemical reactions. While specific methods for this compound are not extensively detailed in publicly available literature, the general approaches for substituted quinolines provide a framework for its analysis.

Thin-Layer Chromatography (TLC) is a fundamental technique often employed for the rapid monitoring of reaction progress during the synthesis of quinoline derivatives. For instance, in the synthesis of related chloro-substituted quinolines, TLC with a mobile phase of petroleum ether and ethyl acetate (B1210297) is commonly used to separate the product from reactants and byproducts. chemijournal.com This allows for a quick assessment of the reaction's completion.

For purification, column chromatography is the standard method. In the synthesis of analogous compounds like 4-Chloro-2,5-dimethylquinoline, purification is achieved using silica (B1680970) gel column chromatography with petroleum ether as the eluent. nih.gov This method is highly effective for isolating the desired chlorinated quinoline derivative from the crude reaction mixture. The choice of eluent and stationary phase is critical and would be optimized for the specific polarity of this compound.

While detailed High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods specifically for this compound are not readily found, the analysis of other quinoline derivatives suggests that these techniques are highly applicable. For instance, HPLC is a powerful tool for the quantitative analysis and purity assessment of quinoline compounds. A typical setup would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the quinoline ring system exhibits strong absorbance.

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of the volatile this compound, providing both separation and structural information. The selection of an appropriate column (e.g., a non-polar or medium-polarity capillary column) and temperature programming would be essential for achieving good resolution.

Table 1: General Chromatographic Approaches for Chloro-dimethyl-quinoline Analysis

| Technique | Typical Application | Stationary Phase | Mobile Phase/Eluent | Detection |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Petroleum Ether / Ethyl Acetate | UV light |

| Column Chromatography | Purification | Silica Gel | Petroleum Ether | - |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Quantification | C18 Reverse-Phase | Acetonitrile / Water | UV Detector |

| Gas Chromatography (GC) | Separation of Volatile Compounds | Non-polar Capillary Column | Inert Carrier Gas (e.g., He, N₂) | Mass Spectrometry (MS) |

Note: The conditions presented are general for related quinoline derivatives and would require optimization for this compound.

Spectroscopic Detection and Quantification in Complex Research Matrices

Spectroscopic techniques are vital for the structural elucidation and quantification of newly synthesized compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy would be employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of organic molecules. While specific spectral data for this compound is scarce, the characterization of 2-chloro-8-methyl-3-formylquinoline demonstrates the utility of various NMR experiments, including HSQC, COSY, and HMBC, for unambiguous signal assignment. ijpsdronline.com For this compound, one would expect to see characteristic signals for the two methyl groups, the aromatic protons on the quinoline core, and the distinct carbon signals in the ¹³C NMR spectrum. The substitution pattern would significantly influence the chemical shifts of the aromatic protons.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₁₁H₁₀ClN). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum. ijpsdronline.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantification. The UV-Vis spectrum of quinoline and its derivatives typically shows characteristic absorption bands in the ultraviolet region. The position and intensity of these bands are influenced by the nature and position of substituents on the quinoline ring. Computational studies on related quinoline derivatives have been used to predict and interpret their electronic spectra. uantwerpen.be For this compound, the absorption maxima would be expected in a similar region to other chloro- and methyl-substituted quinolines.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Information | Key Features |

| ¹H NMR | Proton environment and connectivity | Signals for two methyl groups, distinct aromatic proton signals. |

| ¹³C NMR | Carbon skeleton | Signals for methyl carbons, aromatic carbons, and quaternary carbons. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak with characteristic chlorine isotopic pattern. |

| UV-Vis Spectroscopy | Electronic transitions | Absorption maxima in the UV region, influenced by substitution. |

Note: The data presented is predictive and based on the analysis of structurally similar compounds.

In complex research matrices, the quantification of this compound would likely involve the use of HPLC-UV or GC-MS. The development of a robust analytical method would require careful sample preparation to remove interfering substances from the matrix, followed by the establishment of a calibration curve using a pure standard of the compound. The choice of method would depend on the nature of the matrix and the required sensitivity and selectivity of the analysis.

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Advanced Derivatives

Future synthetic research on 6-chloro-2,3-dimethylquinoline is poised to move beyond traditional methods to embrace more efficient and versatile strategies for creating advanced derivatives. A key area of development will be the application of modern cross-coupling reactions to functionalize the quinoline (B57606) core. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination could be employed to introduce a wide array of substituents at the 6-position, by leveraging the reactivity of the chloro group. This would enable the synthesis of libraries of novel compounds with diverse functionalities.

Furthermore, the development of C-H activation techniques specific to the quinoline scaffold could provide a more direct and atom-economical approach to functionalization, bypassing the need for pre-functionalized starting materials. Research into regioselective C-H functionalization at various positions on the carbocyclic and heterocyclic rings of this compound will be a significant step forward. The exploration of flow chemistry and microwave-assisted synthesis could also offer pathways to accelerated reaction optimization and scale-up of promising derivatives. nih.gov

Deeper Mechanistic Understanding of Chemical Transformations

While the general reactivity of quinolines is understood, a deeper mechanistic understanding of the specific chemical transformations of this compound is crucial for predictable and efficient synthesis. Future research should focus on detailed mechanistic studies of key reactions. For example, investigating the kinetics and thermodynamics of electrophilic aromatic substitution on the benzene (B151609) ring will provide valuable insights into the directing effects of the chloro and dimethyl substituents. It has been noted in analogous systems that electrophilic attack tends to occur at the C-5 and C-8 positions, and sulfonation of this compound has been shown to introduce a sulfonic acid group at the 8-position.

In-depth studies of reaction intermediates, potentially through spectroscopic techniques and computational modeling, will help to elucidate reaction pathways and transition states. This knowledge will be instrumental in optimizing reaction conditions to improve yields, selectivity, and to overcome potential synthetic hurdles.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling will be a cornerstone of future research on this compound, enabling the prediction of molecular properties and reactivity. Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule, providing insights into its reactivity and potential interaction with biological targets.